molecular formula C10H13NO2 B1215500 Arecaidine propargyl ester CAS No. 35516-99-5

Arecaidine propargyl ester

Katalognummer: B1215500
CAS-Nummer: 35516-99-5
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: SPHRJZBOFYIKMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Arecaidin-Propargylester kann durch Veresterung von Arecaidin mit Propargylalkohol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines starken Säurekatalysators wie Schwefelsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Reaktanten in den gewünschten Ester sicherzustellen .

Industrielle Produktionsverfahren: In industrieller Umgebung kann die Produktion von Arecaidin-Propargylester kontinuierliche Durchflussreaktoren beinhalten, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu verbessern. Die Verwendung von automatisierten Systemen ermöglicht eine präzise Steuerung von Temperatur, Druck und Reaktionszeit, wodurch eine konstante Produktqualität gewährleistet wird .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

APE undergoes hydrolysis under aqueous conditions, breaking the ester bond to yield arecaidine (the parent carboxylic acid) and propargyl alcohol (Figure 1) . This reaction is catalyzed by esterases or occurs spontaneously in acidic/basic environments.

Reaction Type Conditions Products
Acidic HydrolysisH₂SO₄, H₂O, refluxArecaidine + Propargyl alcohol
Enzymatic HydrolysisEsterases, pH 7.4, 37°CArecaidine + Propargyl alcohol

Key Insight : The O-methyl position in APE is a primary target for esterases, making hydrolysis a critical metabolic pathway .

Oxidation and Reduction

The propargyl ester group in APE participates in redox reactions:

  • Oxidation :
    APE is oxidized to carboxylic acids using agents like KMnO₄ (neutral/basic conditions) or CrO₃ (acidic conditions).

    APEKMnO4,H2OArecaidine 3 carboxylic acid+CO2\text{APE}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{O}}\text{Arecaidine 3 carboxylic acid}+\text{CO}_2
  • Reduction :
    Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol , while NaBH₄ selectively reduces other functional groups .

    APELiAlH4,Et2OArecaidinol+Propargyl alcohol\text{APE}\xrightarrow{\text{LiAlH}_4,\text{Et}_2\text{O}}\text{Arecaidinol}+\text{Propargyl alcohol}

Nucleophilic Substitution

The ester group in APE undergoes substitution with nucleophiles (e.g., amines, thiols) under basic conditions :

Nucleophile Conditions Product
Amines (R-NH₂)DMF, CDI, 25°CAmide derivatives (R-NH-CO-)
Thiols (R-SH)NaH, THF, refluxThioester derivatives (R-S-CO-)

Example : APE reacts with benzylamine via carbodiimide (CDI) activation to form an amide derivative (yield: 60–75%) .

Gold(I)-Catalyzed Cycloadditions

APE’s propargyl ester participates in gold(I)-catalyzed reactions, enabling complex cyclization pathways :

  • [2+2] Cyclopropanation :
    APE reacts with vinyl acetates or sulfonamides to form vinylcyclopropanes (diastereoselectivity: up to 99%).

    APE+Vinyl acetateAu I catalystVinylcyclopropane derivative\text{APE}+\text{Vinyl acetate}\xrightarrow{\text{Au I catalyst}}\text{Vinylcyclopropane derivative}
  • [2+5] Cycloaddition :
    With benzaldimines, APE forms benzo[c]azepin-4-ol derivatives via a gold(I)-mediated [2+5] pathway .

Structural Modifications and Receptor Interactions

Modifications to APE’s propargyl chain alter its pharmacological profile :

Modification Effect
Shifting triple bond (2→3 position)Converts agonist to competitive antagonist (pA₂ = 4.9–7.3)
Bulky substituents at position 1Reduces M2 receptor affinity by 10–100×

Notable Finding : The 2-butynyl and 2-pentynyl esters retain M2 agonism, while longer chains (e.g., 2-heptynyl) lose activity .

Comparative Reactivity Table

Reaction Reagents/Conditions Key Outcome Reference
HydrolysisH₂SO₄, refluxYields arecaidine
OxidationKMnO₄, H₂OForms carboxylic acid
Gold(I) CyclopropanationAuCl(PPh₃), AgOTfDiastereoselective cyclopropanes
Amide FormationCDI, DMFHigh-yield amide derivatives

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with acid catalysis protonating the carbonyl oxygen .

  • Gold Catalysis : Au(I) activates the alkyne, promoting cycloaddition through π-complex intermediates .

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

Arecaidine propargyl ester is primarily studied for its effects on muscarinic receptors, particularly the M2 subtype. Its applications in neuropharmacology include:

  • Mechanism of Action : It acts as a selective agonist for M2 muscarinic receptors, influencing cholinergic signaling pathways critical for various neurological functions .
  • Potential Therapeutic Uses : Research indicates its potential in treating neurodegenerative diseases such as Alzheimer's disease. A study demonstrated that it could significantly reduce action potential duration in guinea-pig atrial myocytes, suggesting its influence on cardiac function and potential side effects at therapeutic doses .

Cardiovascular Research

In cardiovascular studies, this compound is utilized to explore its effects on heart function:

  • Effects on Blood Pressure : In normotensive cats, administration of this compound resulted in a decrease in mean arterial blood pressure, indicating its potential as a therapeutic agent in managing hypertension.
  • Cardiac Function Studies : It has been shown to produce negative chronotropic and inotropic effects, which are critical for understanding its impact on heart rate and contractility .

Cancer Research

This compound has also been investigated for its anticancer properties:

  • Inhibition of Cell Growth : Studies have indicated that it may inhibit cell growth and induce apoptosis in various cancer cell lines, including glioblastoma and neuroblastoma.
  • Mechanistic Insights : The compound's ability to selectively activate muscarinic receptors may play a role in modulating cancer cell behavior, although further research is needed to elucidate these mechanisms fully.

Case Studies and Experimental Findings

StudyFocusFindings
Alzheimer's DiseaseThis compound reduced action potential duration significantly compared to muscarine.
HypertensionDecreased mean arterial blood pressure in normotensive cats (ED 25 = 1.9 nmol/kg).
Cancer ResearchInduced apoptosis in glioblastoma cell lines; further studies needed for detailed mechanisms.

Wirkmechanismus

Arecaidine propargyl ester exerts its effects by selectively binding to M2 muscarinic acetylcholine receptors. Upon binding, it activates these receptors, leading to a cascade of intracellular events. In the cardiovascular system, this activation results in the opening of potassium channels, hyperpolarization of the cell membrane, and a decrease in heart rate . In the nervous system, activation of M2 receptors inhibits cell proliferation and promotes differentiation .

Biologische Aktivität

Arecaidine propargyl ester (APE) is a synthetic derivative of arecaidine, primarily recognized for its role as a potent muscarinic receptor agonist. This compound has garnered attention for its selective activity at muscarinic receptor subtypes, particularly M2 receptors, and its potential therapeutic applications in various medical conditions, including neurodegenerative diseases.

  • Chemical Name: N-Methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid propargyl ester tosylate
  • Molecular Weight: 351.42 g/mol
  • Formula: C₁₀H₁₃NO₂·C₇H₈SO₃
  • CAS Number: 147202-94-6
  • PubChem ID: 6604936

This compound acts primarily as an agonist at muscarinic acetylcholine receptors (mAChRs), with a notable selectivity for the M2 subtype. This selectivity is particularly significant in cardiac tissues compared to ileal tissues. The compound has demonstrated the ability to modulate various physiological processes through its interaction with these receptors.

Selectivity Profile

Research indicates that APE exhibits selective activity at the following receptor subtypes:

  • M1 Receptors: Potent agonistic activity observed in ganglionic M1 receptors in animal models.
  • M2 Receptors: High potency in isolated guinea-pig atria and ileum with EC50 values of approximately 8.22 and 7.77, respectively .

Cell Proliferation and Apoptosis

Recent studies have highlighted the effects of APE on cell growth and survival, particularly in neuroblastoma cell lines:

  • APE treatment resulted in a significant decrease in cell proliferation and induced apoptosis in glioblastoma cells .
  • In human Schwann cells, APE exposure led to a reduction in cell growth over a seven-day treatment period (p < 0.0001) compared to control groups .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of APE has revealed insights into how modifications to its chemical structure influence its biological activity:

  • Variations such as elongation or modification of the ester side chain significantly affected agonistic potency at M1 and M2 receptors .
  • For example, analogues like the 2-butynyl and 2-pentynyl esters exhibited comparable potency to APE at both receptor types, while others showed reduced efficacy .

Case Studies

Case Study 1: Neuroblastoma Cell Lines
In a controlled laboratory setting, neuroblastoma cell lines treated with APE showed a marked decrease in proliferation rates. The study utilized various concentrations of APE and monitored cell viability over time, demonstrating its potential as an anti-proliferative agent.

Case Study 2: Cardiac Function
In vivo studies have assessed the effects of APE on cardiac function through its action on M2 receptors. Results indicated that APE could modulate heart rate and contractility, suggesting therapeutic implications for conditions like heart failure or arrhythmias .

Summary of Findings

The biological activity of this compound is characterized by its potent agonistic effects on muscarinic receptors, particularly M2 subtypes. Its ability to influence cell proliferation and induce apoptosis highlights its potential as a therapeutic agent in oncology and neurology. The ongoing exploration of its structure-activity relationships continues to provide valuable insights into optimizing its efficacy and selectivity for clinical applications.

Property Value
Chemical NameN-Methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid propargyl ester tosylate
Molecular Weight351.42 g/mol
EC50 (M2 Receptors)8.22 (atria), 7.77 (ileum)
CAS Number147202-94-6
PubChem ID6604936

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound, particularly through clinical trials assessing its safety and efficacy across different patient populations. Additionally, understanding the long-term effects of APE on cellular mechanisms will be crucial for establishing it as a viable treatment option for various diseases.

Q & A

Basic Research Questions

Q. What is the pharmacological profile of arecaidine propargyl ester (APE), and how is its selectivity for muscarinic receptor subtypes characterized?

Methodological Answer:

  • APE is a selective agonist for M2 muscarinic acetylcholine receptors (mAChRs). Its selectivity is determined via competitive binding assays using CHO cells expressing human M1-M5 receptor subtypes. Key parameters include inhibition constants (Ki values: M2 = 0.0871 μM vs. M1/M3/M4/M5 > 0.85 μM) .
  • Functional selectivity is validated using isolated tissue assays. For example, APE induces contractions in guinea pig atrium (pD2 = 8.67), a tissue rich in M2 receptors, with minimal activity in M3/M4-dominant tissues like ileum .
  • Key Experimental Design: Use radioligand displacement assays (e.g., [³H]-N-methylscopolamine) and organ bath setups with selective antagonists (e.g., AF-DX 116 for M2).

Q. What experimental approaches are used to validate APE’s receptor subtype selectivity?

Methodological Answer:

  • Schild Analysis : Measure agonist potency shifts in the presence of competitive antagonists (e.g., hexahydro-sila-difenidol analogs) to calculate affinity constants (pA2 values) .
  • Combination Studies : Co-apply APE with non-selective agonists (e.g., carbachol) to assess functional interactions and receptor reserve .
  • Tissue-Specific Assays : Compare responses in M2-rich (guinea pig atrium) vs. M3/M4-rich (ileum) tissues to confirm functional selectivity .

Q. How are standardized assays designed to evaluate APE’s anti-acetylcholinesterase (AChE) activity?

Methodological Answer:

  • Ellman’s Method : Measure AChE inhibition kinetics using acetylthiocholine as a substrate and DTNB (5,5’-dithiobis-2-nitrobenzoic acid) to quantify thiol production. APE’s IC50 is determined in tissues like rat ileum .
  • Selectivity Validation : Compare anti-AChE activity in M2-rich vs. M1/M3-dominant tissues to rule out off-target effects .

Advanced Research Questions

Q. How can contradictory data on APE’s anti-AChE activity and receptor selectivity be reconciled across structural analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 1b-1h, 2a-2c) with modified ester groups or propargyl chains. Test their binding affinity (Ki), functional potency (pD2), and anti-AChE activity .
  • Functional vs. Binding Assays : Discrepancies may arise due to differences in receptor coupling efficiency (e.g., G-protein vs. β-arrestin pathways). Use GTPγS binding assays to assess G-protein activation .
  • Data Normalization : Express activity as a percentage of maximal response to reference agonists (e.g., oxotremorine-M) to account for tissue variability .

Q. What mechanisms underlie APE-induced apoptosis and reactive oxygen species (ROS) production in glioblastoma cells?

Methodological Answer:

  • ROS Quantification : Use fluorescent probes (e.g., DCFH-DA) to measure intracellular ROS levels in U87/U251 cells treated with APE (100 μM) .
  • Apoptosis Pathways : Perform western blotting for caspase-3/9 cleavage, Bcl-2/Bax ratios, and mitochondrial membrane potential (JC-1 staining) to confirm intrinsic apoptosis .
  • Receptor Crosstalk : Inhibit M2 receptors with selective antagonists (e.g., methoctramine) to determine if apoptosis is receptor-dependent .

Q. How does APE exhibit functional selectivity in vivo, such as its hypotensive effects in normotensive cats?

Methodological Answer:

  • Dose-Response Analysis : Administer APE intravenously (ED25 = 1.9 nmol/kg) and monitor mean arterial pressure (MAP) changes. Compare with non-selective agonists (e.g., carbachol) to isolate M2-mediated effects .
  • Pharmacological Blockade : Pre-treat with M2 antagonists (e.g., AF-DX 116) to validate receptor specificity .
  • Species-Specific Differences : Repeat assays in M2-knockout models to confirm target engagement .

Q. What strategies optimize APE’s pharmacokinetics and stability for in vivo studies?

Methodological Answer:

  • Pro-Drug Design : Modify the propargyl ester moiety to enhance plasma stability. Test hydrolysis rates in serum using LC-MS .
  • Formulation Optimization : Use hydrobromide salts (solubility: >10 mM in DMSO) and prepare stock solutions in anhydrous solvents to prevent degradation .
  • Metabolic Profiling : Conduct hepatic microsome assays to identify major metabolites and CYP450 interactions .

Q. How are conflicting results in APE’s toxicity profiles addressed (e.g., houseflies vs. mammalian models)?

Methodological Answer:

  • Species-Specific Toxicity Assays : Compare LD50 values in insects (e.g., Musca, 75 μg/fly) vs. mammalian models (e.g., rodent acute toxicity tests) .
  • Receptor Conservation Analysis : Sequence M2 receptors across species to identify structural variations affecting toxicity .
  • Safety Margins : Calculate therapeutic indices (TI) by dividing lethal doses (LD50) by effective doses (ED50) in target tissues .

Eigenschaften

IUPAC Name

prop-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-7-13-10(12)9-5-4-6-11(2)8-9/h1,5H,4,6-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHRJZBOFYIKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C(C1)C(=O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274358
Record name Arecaidine propargyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35516-99-5
Record name Arecaidine propargyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arecaidine propargyl ester
Reactant of Route 2
Reactant of Route 2
Arecaidine propargyl ester
Reactant of Route 3
Reactant of Route 3
Arecaidine propargyl ester
Reactant of Route 4
Arecaidine propargyl ester
Reactant of Route 5
Reactant of Route 5
Arecaidine propargyl ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.